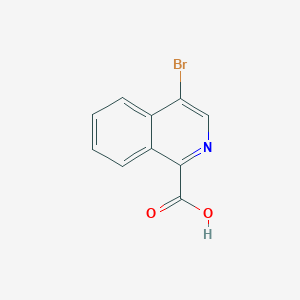

4-溴异喹啉-1-甲酸

描述

4-Bromoisoquinoline-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 208.055 . The IUPAC Standard InChI is InChI=1S/C9H6BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline involves an electrocyclic reaction catalyzed by palladium . 2-Alkynyl benzyl azides are used as the starting material, and the reaction conditions can be adjusted to selectively produce either 4-bromoisoquinoline or 4-bromoisquinolones . For instance, 4-bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .

Molecular Structure Analysis

The molecular structure of 4-Bromoisoquinoline-1-carboxylic acid is characterized by a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Physical And Chemical Properties Analysis

Carboxylic acids, including 4-Bromoisoquinoline-1-carboxylic acid, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . Carboxylic acids with one to four carbon atoms are completely miscible with water, but solubility decreases with increasing molar mass .

科学研究应用

光敏保护基团

一项应用涉及基于溴代羟基喹啉的羧酸光敏保护基团的合成和光化学。据报道,这些化合物(包括 8-溴-7-羟基喹啉 (BHQ))具有更高的单光子量子效率和对多光子诱导光解的敏感性,适用于体内使用,由于其溶解性增加和荧光低,因此在研究生物信使方面很有价值 (Fedoryak & Dore,2002)。

异喹啉的合成

铑催化的 4-溴-1,2-二氢异喹啉合成研究探索了通过苄基溴和 α-亚氨基卡宾的分子内反应来生成溴鎓叶立德。此方法促进了从易得的前体合成高度官能化的异喹啉,表明其在药物化学中生成新化合物的意义 (He 等人,2016)。

抗肿瘤活性

一项关于异喹啉-1-甲醛硫代半氨基甲腙(包括由 4-溴-1-甲基异喹啉合成的衍生物)的研究评估了它们的抗肿瘤活性。一些化合物对小鼠的 L1210 白血病表现出显着的活性,强调了这些衍生物在癌症治疗中的治疗潜力 (Liu 等人,1995)。

PARP-1 抑制剂

喹啉-8-甲酰胺代表了一类新的聚 (ADP-核糖) 聚合酶-1 (PARP-1) 抑制剂。该设计包括通过分子内氢键保持所需的药效团构象,突出了这些化合物在各种疾病治疗活动中的作用 (Lord 等人,2009)。

新型环化方法

新型 3,4-二氢异喹啉环化过程为医学上重要的异喹啉杂环提供了便捷的途径。此方法为合成环状赖塞特等价物提供了新途径,这与开发药物和研究天然生物碱有关 (Li & Yang,2005)。

作用机制

Target of Action

It’s known that isoquinolines, a class of compounds to which 4-bromoisoquinoline-1-carboxylic acid belongs, have been used in the synthesis of various pharmaceuticals .

Mode of Action

It’s known that isoquinolines can be brominated by heating their hydrochlorides with bromine, resulting in compounds like 4-bromoisoquinoline . This suggests that 4-Bromoisoquinoline-1-carboxylic acid might interact with its targets through a similar mechanism.

Biochemical Pathways

Isoquinolines are known to be involved in various biological processes and have been used in the synthesis of many natural products and synthetic pharmaceuticals .

Pharmacokinetics

The compound’s molecular weight (25206) and its chemical structure suggest that it might have suitable properties for absorption and distribution in the body .

Result of Action

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .

Action Environment

It’s known that the stability of similar compounds can be influenced by factors such as temperature and ph .

安全和危害

Based on the safety data sheet for a similar compound, 1-Bromoisoquinoline , it can be inferred that 4-Bromoisoquinoline-1-carboxylic acid may be harmful if swallowed and may cause serious eye damage. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

未来方向

The catalytic reduction of carboxylic acid derivatives, including 4-Bromoisoquinoline-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on improving the efficiency and selectivity of these reactions .

属性

IUPAC Name |

4-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOSCFCDHOLOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731398 | |

| Record name | 4-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179149-25-7 | |

| Record name | 4-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1529557.png)

![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)

![6-Bromo-2-chloropyrido[2,3-D]pyrimidine](/img/structure/B1529560.png)

![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)

![3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B1529568.png)

![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)